2-Bromo-5-phenylcyclohexane-1,3-dione
Overview
Description
2-Bromo-5-phenylcyclohexane-1,3-dione is an organic compound with the molecular formula C12H11BrO2. It is characterized by a bromine atom attached to a cyclohexane ring, which also contains two ketone groups and a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-phenylcyclohexane-1,3-dione typically involves the bromination of 5-phenylcyclohexane-1,3-dione. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction conditions to ensure consistency and purity of the final product. The compound is then purified through recrystallization or chromatography techniques to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-phenylcyclohexane-1,3-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The ketone groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles such as NaOH, NH3, or RSH in polar solvents like water or ethanol.
Reduction: NaBH4 or LiAlH4 in solvents like ethanol or ether.
Oxidation: KMnO4 or CrO3 in acidic or basic conditions.
Major Products Formed
Substitution: Formation of hydroxyl, amino, or thiol derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
2-Bromo-5-phenylcyclohexane-1,3-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-5-phenylcyclohexane-1,3-dione involves its interaction with specific molecular targets. The bromine atom and ketone groups play a crucial role in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-phenylcyclohexane-1,3-dione
- 2-Iodo-5-phenylcyclohexane-1,3-dione
- 5-Phenylcyclohexane-1,3-dione
Uniqueness
2-Bromo-5-phenylcyclohexane-1,3-dione is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and non-halogenated counterparts. The bromine atom enhances the compound’s ability to participate in substitution reactions and influences its overall chemical behavior .
Properties
IUPAC Name |
2-bromo-5-phenylcyclohexane-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO2/c13-12-10(14)6-9(7-11(12)15)8-4-2-1-3-5-8/h1-5,9,12H,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMBPUUXXSWXEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C(C1=O)Br)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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